1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:
Name: 1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Molecular Formula: CHNO
Molecular Weight: 347.42 g/mol
The compound combines elements from various chemical families: pyrazole, indole, and pyridine. Its intricate structure suggests potential biological activity. Let’s explore further!
Preparation Methods
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed. academic research often informs industrial processes, so further investigation is warranted.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions could modify the indole or pyrazole moieties.
Substitution: Substituents on the cyclopentyl or indole ring may be replaced via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) in suitable solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:: The specific products depend on reaction conditions and substituents. Potential derivatives include modified indole or pyrazole rings.
Scientific Research Applications
Mechanism of Action
The compound likely interacts with specific molecular targets. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to known indole-based drugs or natural products. For instance:
Properties
Molecular Formula |
C24H27N5O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H27N5O2/c1-15-11-20(21-14-27-29(23(21)28-15)17-5-3-4-6-17)24(30)25-10-9-16-13-26-22-8-7-18(31-2)12-19(16)22/h7-8,11-14,17,26H,3-6,9-10H2,1-2H3,(H,25,30) |
InChI Key |
TXSWQYYUPXMXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCC4=CNC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
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